N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a tetrahydrobenzothiophene ring, and a methylphenylacetamide group
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Synthesis of the Tetrahydrobenzothiophene Ring: This step involves the hydrogenation of benzothiophene under specific conditions.
Coupling with Methylphenylacetamide: The final step involves coupling the synthesized benzothiazole and tetrahydrobenzothiophene with 4-methylphenylacetamide using coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent such as dimethylformamide.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes, while the tetrahydrobenzothiophene ring can interact with receptor sites, leading to various biological effects. These interactions can disrupt cellular processes, resulting in antibacterial or anticancer activities .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide can be compared with other benzothiazole derivatives:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities, but differ in their side chains and overall structure.
Benzothiazole-based Antitubercular Compounds: These compounds are designed to target Mycobacterium tuberculosis and have different substituents on the benzothiazole ring.
Benzothiazole Derivatives with Anticancer Activity: These compounds often have additional functional groups that enhance their interaction with cancer cells.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c1-15-10-12-16(13-11-15)14-21(27)26-24-22(17-6-2-4-8-19(17)28-24)23-25-18-7-3-5-9-20(18)29-23/h3,5,7,9-13H,2,4,6,8,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQAUJAXZXOOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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